molecular formula C15H15N3O B7810931 2-benzyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one

2-benzyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B7810931
M. Wt: 253.30 g/mol
InChI Key: VWJZYECCZRGKPG-UHFFFAOYSA-N
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Description

2-Benzyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid, leading to the formation of the desired pyrazolopyridine scaffold . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, for several hours.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic route involving 5-aminopyrazoles and α-oxoketene dithioacetals suggests that it can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Benzyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as TRKs. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth and metastasis.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but different nitrogen positioning.

    Pyrazolo[4,3-e][1,2,4]triazine: A compound with an additional nitrogen atom in the ring system.

Uniqueness

2-Benzyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substitution pattern and its ability to selectively inhibit TRKs with high potency . This selectivity makes it a valuable lead compound in the development of targeted cancer therapies.

Properties

IUPAC Name

2-benzyl-3,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-10-8-13(19)16-15-14(10)11(2)18(17-15)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWJZYECCZRGKPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C2C1=C(N(N2)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C2C1=C(N(N2)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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